molecular formula C19H18N3O2PS B12371002 Zharp2-1

Zharp2-1

Cat. No.: B12371002
M. Wt: 383.4 g/mol
InChI Key: SCBFIYRRWCWQAT-UHFFFAOYSA-N
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Description

Zharp2-1 is a novel and potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound has shown significant potential in preclinical models for the treatment of inflammatory bowel disease (IBD). This compound effectively blocks the function of RIPK2 kinase and NOD-mediated NF-κB/MAPK activation, making it a promising candidate for further development in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zharp2-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of automated reactors, precise temperature control, and high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Zharp2-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Zharp2-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of RIPK2 and its role in various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.

    Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory bowel disease and other inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK2

Mechanism of Action

Zharp2-1 exerts its effects by inhibiting the activity of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This inhibition blocks the NOD-mediated NF-κB/MAPK signaling pathways, which are crucial for the transcription of inflammatory cytokines. By preventing the activation of these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its superior solubility and favorable pharmacokinetic profile. These properties make it more effective in preclinical models and suggest a higher potential for successful therapeutic development. Additionally, this compound has shown better efficacy in reducing inflammation and cytokine production compared to other similar compounds .

Properties

Molecular Formula

C19H18N3O2PS

Molecular Weight

383.4 g/mol

IUPAC Name

N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22)

InChI Key

SCBFIYRRWCWQAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4

Origin of Product

United States

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